molecular formula C7H9ClN2O3S B2399136 Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate CAS No. 57626-36-5

Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate

Cat. No.: B2399136
CAS No.: 57626-36-5
M. Wt: 236.67
InChI Key: AAQSDJDVEBQIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate is a heterocyclic compound featuring a fused imidazo-thiazole core with an acetic acid side chain at the 6-position, a hydrochloride salt, and a hydrate form. The compound is synthesized via functionalization of the imidazo[2,1-b][1,3]thiazole scaffold, often through nucleophilic substitution or condensation reactions, followed by salt formation and hydration .

Properties

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-6-ylacetic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S.ClH.H2O/c10-6(11)3-5-4-9-1-2-12-7(9)8-5;;/h1-2,4H,3H2,(H,10,11);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQSDJDVEBQIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CC(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted imidazo[2,1-b][1,3]thiazoles .

Scientific Research Applications

Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related imidazo-thiazole derivatives, focusing on functional group variations and their impact on properties:

Compound Name CAS Number Key Structural Feature Molecular Formula Molecular Weight Key Properties
Imidazo[2,1-b][1,3]thiazole-6-carboxylic acid 53572-98-8 Carboxylic acid at 6-position C₆H₄N₂O₂S 168.17 g/mol Higher acidity (pKa ~2.5), limited solubility in organic solvents
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid HCl 1187830-53-0 Propanoic acid chain at 6-position C₈H₉ClN₂O₂S 233.00 g/mol Enhanced lipophilicity (logP ~1.8), improved membrane permeability
Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester 57332-75-9 Ethyl ester of acetic acid C₈H₉N₂O₂S 209.23 g/mol Hydrolytically unstable, used as synthetic intermediate
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine HCl 1177341-97-7 Primary amine at 6-position C₆H₈ClN₃S 189.66 g/mol Basic (pKa ~9.2), forms stable salts, potential CNS-targeting activity

Physicochemical Properties

  • Solubility: The hydrochloride hydrate form enhances aqueous solubility compared to non-ionic analogues (e.g., ethyl ester or free carboxylic acid) .
  • Stability : The hydrate component may reduce thermal stability relative to anhydrous salts (e.g., 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, CAS 23576-84-3) .
  • Acidity/Basicity : The acetic acid side chain (pKa ~4.5) is less acidic than the carboxylic acid analogue (pKa ~2.5) but more acidic than amine derivatives (pKa ~9.2) .

Commercial Availability

  • The target compound is less commonly catalogued than simpler analogues (e.g., imidazo[2,1-b]thiazole-6-carboxylic acid, available from Kanto Reagents at 97% purity) .
  • Custom synthesis is often required, with suppliers like Combi-Blocks offering related intermediates (e.g., imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate, CAS 64951-09-3) .

Biological Activity

Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H9ClN2O3S
  • Molecular Weight : 236.68 g/mol
  • CAS Number : 57626-36-5

The compound features an imidazo-thiazole moiety, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including imidazo[2,1-b][1,3]thiazole compounds. These compounds have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several thiazole derivatives, including imidazo[2,1-b][1,3]thiazole derivatives. The results indicated varying degrees of activity against cancer cell lines such as Jurkat and A-431:

CompoundIC50 (µg/mL)Cell Line
91.61 ± 1.92Jurkat
101.98 ± 1.22A-431

The presence of electron-donating groups on the phenyl ring was correlated with increased cytotoxicity, emphasizing the importance of structural modifications in enhancing biological activity .

Carbonic Anhydrase Inhibition

Imidazo[2,1-b][1,3]thiazole derivatives have also been investigated for their inhibitory effects on carbonic anhydrase (CA) isoforms. A study synthesized a series of imidazo[2,1-b][1,3]thiazole-sulfonyl piperazine conjugates and assessed their inhibitory potency against various CA isoforms:

CompoundhCA II K_i (µM)hCA IX K_i (µM)hCA XII K_i (µM)
9ae57.7>100>100
9bb76.4>100>100
9ca79.9>100>100

The results indicated selective inhibition of hCA II over other isoforms, suggesting potential therapeutic applications in conditions where hCA II plays a significant role .

The mechanism by which imidazo[2,1-b][1,3]thiazole compounds exert their biological effects is multifaceted:

  • Cytotoxicity : The interaction with cellular targets leading to apoptosis has been observed in cancer cells.
  • Enzyme Inhibition : The selective inhibition of carbonic anhydrase isoforms may contribute to the modulation of physiological processes such as acid-base balance and tumor growth.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.